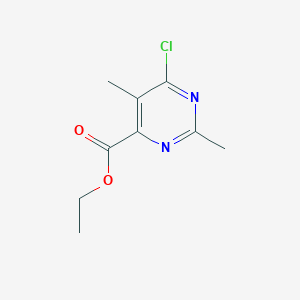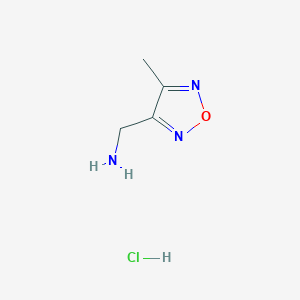
1-(2-Nitrophenyl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(2-Nitrophenyl)azetidine-3-carboxylic acid is a chemical compound that has been used in various scientific research studies. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
1. Polymer Chemistry
- Application : Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- Method : The polymerization of ring-strained nitrogen containing monomers like aziridines and azetidines is controlled to produce polymers .
- Results : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
2. Organic Synthesis
- Application : Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
- Method : Specific methods of application or experimental procedures were not detailed in the source .
- Results : L-azetidine-2-carboxylic acid is found in nature in sugar beets (Beta vulgaris) and is a gametocidal agent .
3. Surface Modification
- Application : Carboxylic acids, including azetidine carboxylic acids, can be used for surface modification of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The modified surfaces can have various applications in different fields such as medicine, pharmacy, and more .
4. Drug Discovery
- Application : Azetidines are used as motifs in drug discovery .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Azetidine-containing compounds have been found in bioactive molecules and natural products . Some known examples include azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .
5. Collagen Synthesis Inhibition
- Application : L-Azetidine-2-carboxylic acid is used as a collagen synthesis inhibitor .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The inhibition of collagen synthesis can have various applications in medical research .
6. Nanomaterials
- Application : Carboxylic acids, including azetidine carboxylic acids, can be used for surface modification of nanomaterials .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The modified surfaces can have various applications in different fields such as medicine, pharmacy, and more .
Propiedades
IUPAC Name |
1-(2-nitrophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)7-5-11(6-7)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVELCXUDFCVTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695047 | |
| Record name | 1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
CAS RN |
887595-94-0 | |
| Record name | 1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)








![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)
